molecular formula C16H17N3O2 B1267346 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide CAS No. 5408-28-6

2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide

Cat. No.: B1267346
CAS No.: 5408-28-6
M. Wt: 283.32 g/mol
InChI Key: YSLNFEXMCPEDQO-UHFFFAOYSA-N
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Description

2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide is an organic compound with the molecular formula C16H17N3O2. It is known for its applications in proteomics research and is often used in various biochemical studies .

Scientific Research Applications

2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide typically involves the reaction of aniline derivatives with acylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in proteomics research set it apart from other similar compounds .

Properties

IUPAC Name

2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(18-13-7-3-1-4-8-13)11-17-12-16(21)19-14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLNFEXMCPEDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278962
Record name 2,2'-iminobis(N-phenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-28-6
Record name 5408-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-iminobis(N-phenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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